trans-2-(3-Methylphenyl)cyclopentanol
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Overview
Description
trans-2-(3-Methylphenyl)cyclopentanol: is an organic compound with the molecular formula C12H16O It is a cyclopentanol derivative where the cyclopentane ring is substituted with a 3-methylphenyl group in the trans configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Methylphenyl)cyclopentanol typically involves the reaction of cyclopentanone with 3-methylphenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Reflux conditions
Reagents: Cyclopentanone, 3-methylphenylmagnesium bromide, water for hydrolysis
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(3-Methylphenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of cyclopentane derivatives.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of 3-methylphenylcyclopentanone.
Reduction: Formation of 3-methylphenylcyclopentane.
Substitution: Formation of 3-methylphenylcyclopentyl halides.
Scientific Research Applications
Chemistry: trans-2-(3-Methylphenyl)cyclopentanol is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of trans-2-(3-Methylphenyl)cyclopentanol would depend on its specific application. Generally, the compound can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
- trans-2-(4-Methylphenyl)cyclopentanol
- trans-2-(2-Methylphenyl)cyclopentanol
- trans-2-(3-Ethylphenyl)cyclopentanol
Comparison: trans-2-(3-Methylphenyl)cyclopentanol is unique due to the position of the methyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and solubility characteristics, which can be crucial for its specific applications in research and industry.
Properties
IUPAC Name |
2-(3-methylphenyl)cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9-4-2-5-10(8-9)11-6-3-7-12(11)13/h2,4-5,8,11-13H,3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIRSVURTBQGSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCC2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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